molecular formula C21H21F2N3O2S B2854987 1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887898-18-2

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2854987
CAS No.: 887898-18-2
M. Wt: 417.47
InChI Key: DNSFXNLMLJGTMH-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a synthetic organic compound with the molecular formula C21H21F2N3O2S and a molecular weight of 417.47 g/mol. This compound is characterized by the presence of a difluoromethoxyphenyl group and a quinolinyl ethyl thiourea moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Synthesis of the quinolinyl ethyl intermediate: This step involves the preparation of the quinolinyl ethyl moiety through a series of reactions, including condensation and cyclization.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the quinolinyl ethyl intermediate using thiourea as a coupling agent under specific reaction conditions

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can be compared with other similar compounds, such as:

    1-[4-(methoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    1-[4-(trifluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea: The presence of a trifluoromethoxy group instead of a difluoromethoxy group may enhance the compound’s stability and biological activity.

    1-[4-(chloromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea: The substitution of a chloromethoxy group may alter the compound’s reactivity and interaction with biological targets

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S/c1-12-3-4-14-11-15(19(27)26-18(14)13(12)2)9-10-24-21(29)25-16-5-7-17(8-6-16)28-20(22)23/h3-8,11,20H,9-10H2,1-2H3,(H,26,27)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFXNLMLJGTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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